
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as CMPA, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of pyrazole derivatives. CMPA has been found to have many potential applications in the field of medicine, especially in the treatment of various diseases.
作用机制
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide results in the suppression of inflammation. 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. The inhibition of PTP1B by 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide results in improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has been found to have many biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of prostaglandins and nitric oxide, respectively. 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been found to increase the expression of insulin receptor substrate-1 (IRS-1), which is involved in the regulation of insulin signaling.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has many advantages for lab experiments. It is a stable and potent compound that can be easily synthesized. It has been extensively studied for its pharmacological properties, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been found to have some toxicity, which can limit its use in certain experiments.
未来方向
There are many future directions for the study of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide. One potential direction is the development of new derivatives of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide that have improved pharmacological properties. Another direction is the study of the effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide on other diseases, such as cardiovascular disease and autoimmune disorders. The use of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide in combination with other drugs is also an area of interest for future research. Finally, the development of new methods for the synthesis and purification of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide could lead to improved efficiency and cost-effectiveness.
合成方法
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized by a simple and efficient method. The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a base. The reaction results in the formation of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide as a white solid, which can be purified by recrystallization.
科学研究应用
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has been widely used in scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C14H16ClN3O2 |
|---|---|
分子量 |
293.75 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-14(15)10(2)18(17-9)8-13(19)16-11-6-4-5-7-12(11)20-3/h4-7H,8H2,1-3H3,(H,16,19) |
InChI 键 |
WPHONTKDQYBXBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2OC)C)Cl |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2OC)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



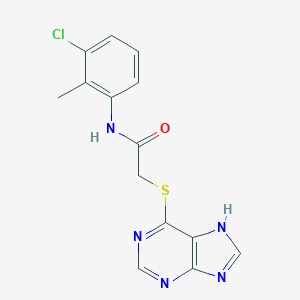


![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
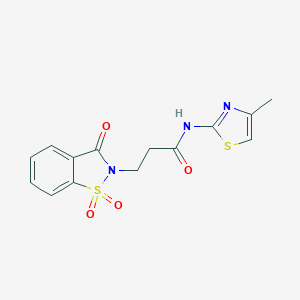
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
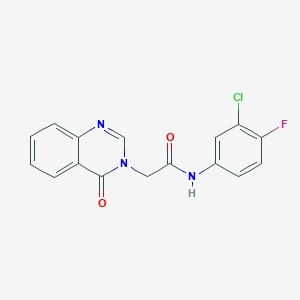
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
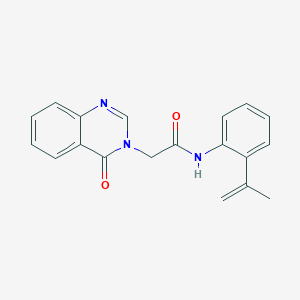
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
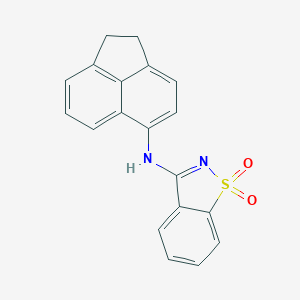
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)